2,3-Epoxy-1,2,3,4-tetrahydroanthracene

Descripción general

Descripción

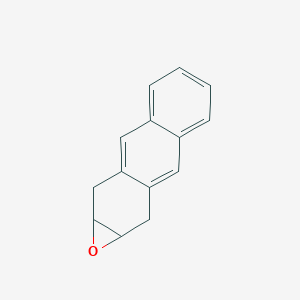

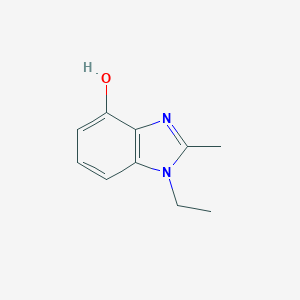

2,3-Epoxy-1,2,3,4-tetrahydroanthracene is a chemical compound with the molecular formula C14H12O. It is a derivative of 1,2,3,4-tetrahydroanthracene, which has the molecular formula C14H14 .

Molecular Structure Analysis

The molecular structure of 2,3-Epoxy-1,2,3,4-tetrahydroanthracene is based on the structure of 1,2,3,4-tetrahydroanthracene, with an additional epoxy group. The structure of 1,2,3,4-tetrahydroanthracene is available as a 2D Mol file or as a computed 3D SD file .Aplicaciones Científicas De Investigación

Chromatographic Separation and Synthesis of Derivatives : Akhtar and Boyd (1975) developed a chromatographic method to separate diastereomers of a related compound, facilitating the synthesis of various epoxy derivatives of naphthalene and anthracene in high optical yield (Akhtar & Boyd, 1975).

Synthesis of Chiral Epoxides : A study in 1979 by Akhtar, Boyd, and Hamilton explored the synthesis and resolution into diastereoisomers of chiral oxirans like anthracene 1,2-oxide and 1,2-epoxy-1,2,3,4-tetrahydroanthracene (Akhtar, Boyd, & Hamilton, 1979).

Epoxy Resin Development : Chen, Bulkin, and Pearce (1982) investigated the preparation and curing of epoxy resins, exploring the relationship between structure, thermal stability, and flame resistance in polymers with high aromaticity and cyclic ring structures (Chen, Bulkin, & Pearce, 1982).

Photochemical Reactions : Rigaudy, Lachgar, and Saad (1994) studied the photooxygenation and photoisomerization of compounds related to 1,2,3,4-tetrahydroanthracene, leading to various stereoisomeric epidioxy-hydroperoxides (Rigaudy, Lachgar, & Saad, 1994).

Synthesis of Anthracene Derivatives : Çakmak, Erenler, Tutar, and Celik (2006) described efficient synthesis methods for hexabromoanthracenes and subsequent conversions to various functionalized anthracene derivatives, highlighting the versatility of these compounds in organic synthesis (Çakmak et al., 2006).

Catalysis in Organic Reactions : Kitamura, Kawakami, Imagawa, and Kawanisi (1980) investigated the photo-induced rearrangement of 2,3-epoxy-1,4-cyclohexanediones for synthesizing γ-alkylidenebutenolides, demonstrating the role of these compounds in catalyzing organic reactions (Kitamura et al., 1980).

Propiedades

IUPAC Name |

13-oxatetracyclo[8.5.0.03,8.012,14]pentadeca-1,3,5,7,9-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-2-4-10-6-12-8-14-13(15-14)7-11(12)5-9(10)3-1/h1-6,13-14H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFQNEPGUNYZJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(O2)CC3=CC4=CC=CC=C4C=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Epoxy-1,2,3,4-tetrahydroanthracene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate](/img/structure/B68868.png)

![7-Methoxyfuro[3,2-b]pyridine](/img/structure/B68887.png)

![1-[4-(Ethylamino)phenyl]-2,2,2-trifluoro-ethanone](/img/structure/B68900.png)